4-Bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound characterized by the presence of both bromine and iodine atoms. It belongs to the pyrrolopyridine family, which is recognized for its diverse biological activities and applications in medicinal chemistry. This compound has garnered attention due to its potential as an intermediate in the synthesis of pharmaceuticals targeting various diseases, including cancer and neurological disorders.
4-Bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine is classified as a heterocyclic aromatic compound. Its structure includes a pyrrole ring fused with a pyridine ring, making it part of the broader category of pyrrolopyridines, which are known for their pharmacological significance.
The synthesis of 4-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine typically involves several key steps:
One common method employs 2-bromo-5-iodopyridine as a precursor, which undergoes cyclization and substitution reactions to form the target compound.
The synthesis can be optimized by adjusting reaction conditions such as temperature, solvent choice, and catalyst use. For instance, palladium catalysts are frequently utilized in cross-coupling reactions to enhance yields and selectivity during the formation of complex organic structures .
The molecular formula for 4-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine is CHBrIN. The structure features:
This specific arrangement contributes to its unique chemical properties and biological activities.
The compound's molecular weight is approximately 292.92 g/mol. Its structural representation can be depicted using standard chemical notation or software tools that visualize molecular geometry.
4-Bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine participates in various chemical reactions:
Common reagents used include palladium catalysts and various oxidizing agents, with reaction outcomes heavily dependent on conditions applied during synthesis.
The mechanism of action for 4-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine primarily involves its interaction with biological targets within cells:
Experimental studies demonstrate that varying dosages influence its effectiveness in inhibiting cancer cell growth without significant toxicity at lower concentrations.
4-Bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine exhibits several notable physical properties:
Key chemical properties include:
Relevant data regarding melting point, boiling point, and spectral characteristics (NMR, IR) can be obtained from detailed chemical databases or experimental reports .
4-Bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine has several significant applications in scientific research:
Pyrrolopyridine isomers constitute a privileged scaffold class in medicinal chemistry due to their bioisosteric relationship with purine nucleobases. The pyrrolo[2,3-c]pyridine isomer, distinct from the more common [2,3-b] variant, features a bridgehead nitrogen at position 1 and a pyrrolic NH at position 6, creating unique electronic and hydrogen-bonding profiles. This isomer exhibits a dipole moment of approximately 4.8 Debye, significantly higher than the [2,3-b] analog (3.2 Debye), enhancing protein-binding capabilities through stronger electrostatic interactions [2] [6]. The planar aromatic system permits deep penetration into kinase ATP pockets, with the nitrogen atoms serving as critical hydrogen bond acceptors at the hinge region. Positional differences dramatically influence bioactivity: The [2,3-c] isomer’s C-3 carbon (vs. nitrogen in [2,3-b]) enables selective electrophilic substitution, while the N-H orientation facilitates salt bridge formation with aspartate residues in target proteins [6] [9].
Halogenation of pyrrolopyridines leverages halogen bonding and heavy atom effects for enhanced pharmacological activity. The 4-bromo-3-iodo substitution pattern on pyrrolo[2,3-c]pyridine creates orthogonal synthetic vectors: The iodine atom (C-3) serves as an excellent site for palladium-catalyzed cross-coupling (e.g., Suzuki, Stille), while the bromine (C-4) undergoes selective nucleophilic substitution with amines or thiols. This regioselective reactivity enables sequential derivatization for library synthesis [5] [10]. Heavy halogens increase molecular polarizability, strengthening interactions with hydrophobic enzyme pockets—iodine’s polarizability (4.0 ų) versus bromine (3.0 ų) enhances binding affinity by 5-10-fold in kinase inhibitors according to patent case studies [5]. Additionally, halogen mass effects improve crystallinity, with melting points typically exceeding 230°C, facilitating purification and formulation [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0